![molecular formula C16H10Cl3N3O6 B2917368 N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide CAS No. 355812-97-4](/img/structure/B2917368.png)
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide is an organic compound composed of nitro, benzodioxol, and trichlorophenoxy groups. It is known for its versatile chemical properties and is studied extensively for its diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide typically involves the following steps:
Formation of benzodioxol intermediate: : The intermediate is synthesized by reacting the appropriate benzene derivative with ethylene glycol under acidic conditions.
Introduction of nitro group: : Nitration of the benzodioxol intermediate is carried out using a nitrating agent like a mixture of nitric acid and sulfuric acid.
Hydrazide formation: : The compound is then reacted with hydrazine to form the hydrazide.
Condensation reaction: : The final product is obtained by condensing the hydrazide with 2,4,5-trichlorophenoxyacetyl chloride in the presence of a base.
Industrial Production Methods: : In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves:
Using high-purity reagents and controlled reaction environments to ensure consistent product quality.
Implementing efficient purification methods like recrystallization or chromatography to obtain the pure compound.
Adopting automated systems for monitoring and controlling reaction parameters to improve yield and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the benzodioxol ring and the nitro group.
Reduction: : The nitro group can be reduced to an amine under appropriate conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trichlorophenoxyacetyl group.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Nucleophiles for substitution reactions, including amines or thiols.
Major Products
From oxidation, products may include hydroxylated derivatives or carboxylic acids.
Reduction leads to the formation of amino derivatives.
Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
The compound is employed in several areas of scientific research:
Chemistry: : As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: : For investigating biological pathways and interactions due to its structural similarity to certain biologically active molecules.
Industry: : Used in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Binding to molecular targets: : The nitro and trichlorophenoxy groups interact with specific enzymes or receptors, affecting their activity.
Pathways involved: : Depending on the application, it can interfere with metabolic pathways, enzyme function, or cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide can be compared to compounds like:
N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-acetohydrazide: : Lacks the trichlorophenoxy group, making it less versatile in chemical reactions.
2-(2,4,5-trichlorophenoxy)acetohydrazide: : Does not contain the nitro and benzodioxol groups, affecting its biological activity.
Its unique combination of functional groups gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O6/c17-9-2-11(19)13(3-10(9)18)26-6-16(23)21-20-5-8-1-14-15(28-7-27-14)4-12(8)22(24)25/h1-5H,6-7H2,(H,21,23)/b20-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTOCTBKFACHKU-DENHBWNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2917285.png)
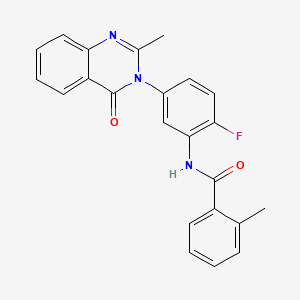
![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2917288.png)
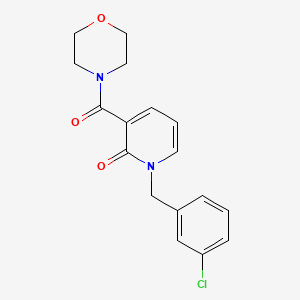
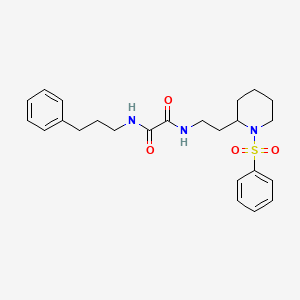
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2917292.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2917293.png)

![4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2917299.png)
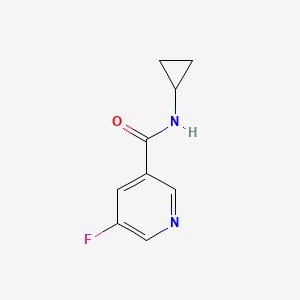
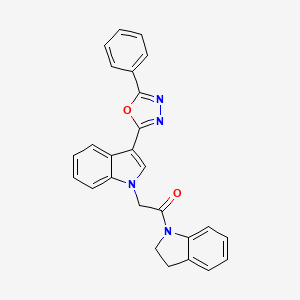

![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)
